1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea
Description
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenyl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-16-2-8-22(9-3-16)30(28,29)26-23(27)25-21-6-4-20(5-7-21)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-9,17-19H,10-15H2,1H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCSBBIXASYRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea typically involves the reaction of 1-isocyanatoadamantane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .
Industrial Production Methods
Industrial production methods for this compound may involve a one-pot synthesis approach, where the adamantane moiety is directly included through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the obtained esters .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea can undergo various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonylurea group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines derived from the sulfonylurea group.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating inflammation and hypertension.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the active site of the enzyme, preventing the hydrolysis of epoxy fatty acids to diols . This inhibition helps maintain higher levels of epoxy fatty acids, which have anti-inflammatory and antihypertensive effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its adamantyl-phenyl and tosyl substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Key Observations :
- Adamantyl vs. Bicyclic Groups : Adamantyl-containing compounds exhibit higher lipophilicity (logP ~5–6) compared to bicyclic analogs (logP ~3–4), which may enhance blood-brain barrier penetration .
- Sulfonyl vs.
Key Observations :
- Yields for adamantyl-ureas vary widely (36–82%), influenced by steric hindrance and reagent compatibility .
Crystallographic and Intermolecular Interactions
Adamantyl-ureas often form hydrogen-bonded networks critical for solid-state stability.
- 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea (): Exhibits zigzag polymeric chains via N–H⋯O hydrogen bonds (H⋯A distances: 2.07–2.23 Å; angles: 154–158°) .
Biological Activity
1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of ureas and incorporates adamantane and sulfonamide functionalities, which are known to impart various pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the reaction of adamantane derivatives with isocyanates under controlled conditions. The characterization of the compound is often confirmed through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, ensuring the structural integrity and purity of the synthesized compound .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives containing adamantane have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism is believed to involve the modulation of signaling pathways associated with cancer progression .
Enzyme Inhibition
One notable biological activity of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH). The inhibition constants (IC50 values) for related compounds range from 0.4 to 21.7 nM, indicating a strong potential for therapeutic applications in managing conditions like hypertension and inflammation through the modulation of lipid signaling pathways .
Antimicrobial Activity
The antimicrobial properties of adamantane derivatives have also been explored. Preliminary data suggest that this compound exhibits activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function .
Study 1: Anticancer Efficacy
In a recent study published in Molecules, researchers evaluated the anticancer effects of several adamantane-based ureas, including the target compound. The results demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective dose ranges for therapeutic applications .
Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of sEH by adamantane derivatives. The study highlighted that modifications to the urea structure significantly enhanced inhibitory potency, suggesting that further structural optimization could lead to more effective sEH inhibitors with potential applications in treating cardiovascular diseases .
Data Tables
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | 5.0 | sEH Inhibitor |
| Related Adamantane Derivative | 10.5 | Anticancer (MCF-7 Cell Line) |
| Another Derivative | 15.0 | Antimicrobial Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
